(2R)-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid
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Overview
Description
(2R)-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid is a metal complexing polyether antibiotic produced by a strain of Streptomyces hygroscopicus NRRL 5678 . It is a monocarboxylic acid isolated as the sodium salt with the molecular formula C48H81NaO16 . The compound has a thirty-carbon backbone and contains seven heterocyclic rings . This compound is known for its activity against gram-positive bacteria and Eimeria tenella (chicken coccidiosis) .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid is primarily isolated from the fermentation broth of Streptomyces hygroscopicus NRRL 5678 . The fermentation process involves cultivating the bacterial strain in a suitable medium under controlled conditions to produce the antibiotic . The metabolite is then extracted and purified using various chromatographic techniques .
Industrial Production Methods
Industrial production of septamycin involves large-scale fermentation of Streptomyces hygroscopicus NRRL 5678 . The fermentation broth is subjected to filtration and extraction processes to isolate the antibiotic . The crude extract is further purified using techniques such as high-performance liquid chromatography (HPLC) to obtain septamycin in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in septamycin.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of septamycin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of septamycin depend on the type of reaction and the reagents used. For example, oxidation of septamycin can lead to the formation of various oxidized derivatives with different biological activities .
Scientific Research Applications
(2R)-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid has several scientific research applications, including:
Mechanism of Action
(2R)-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid exerts its effects by binding to the bacterial cell membrane and disrupting its integrity . This leads to the leakage of essential ions and molecules, ultimately causing cell death . The compound targets specific molecular pathways involved in maintaining cell membrane stability .
Comparison with Similar Compounds
(2R)-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid is similar to other polyether antibiotics such as mutalomycin and CP-82,009 . septamycin is unique due to its specific structure and the presence of seven heterocyclic rings . This structural uniqueness contributes to its distinct biological activity and spectrum of action .
List of Similar Compounds
- Mutalomycin
- CP-82,009
- Noboritomycins A and B
Properties
Molecular Formula |
C48H82O16 |
---|---|
Molecular Weight |
915.2 g/mol |
IUPAC Name |
(2R)-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C48H82O16/c1-24-21-25(2)46(10,51)63-40(24)35-16-15-33(58-35)34-17-19-37(59-34)45(9)42(56-14)28(5)48(64-45)26(3)36(54-12)22-31(60-48)23-38-44(8,62-39-20-18-32(53-11)30(7)57-39)41(55-13)27(4)47(52,61-38)29(6)43(49)50/h24-42,51-52H,15-23H2,1-14H3,(H,49,50)/t24-,25+,26+,27-,28+,29-,30+,31-,32-,33+,34-,35+,36+,37+,38-,39-,40-,41-,42+,44-,45+,46-,47-,48-/m0/s1 |
InChI Key |
QZVSDERYSHAHPU-MBRVUMTFSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2CC[C@@H](O2)[C@@H]3CC[C@@H](O3)[C@@]4([C@@H]([C@H]([C@@]5(O4)[C@@H]([C@@H](C[C@H](O5)C[C@H]6[C@]([C@H]([C@@H]([C@](O6)([C@@H](C)C(=O)O)O)C)OC)(C)O[C@H]7CC[C@@H]([C@H](O7)C)OC)OC)C)C)OC)C)(C)O)C |
Canonical SMILES |
CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)(C)OC7CCC(C(O7)C)OC)OC)C)C)OC)C)(C)O)C |
Synonyms |
septamycin septamycin sodium salt |
Origin of Product |
United States |
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